Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further substituted with a dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Dihydropyrimidinone Moiety: This step involves the condensation of the piperidine derivative with a suitable dihydropyrimidinone precursor under acidic or basic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or a more environmentally friendly alternative like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone moiety, potentially converting them to alcohols.
Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the dihydropyrimidinone moiety.
Substitution: Nitro or halogenated derivatives of the benzoate ester.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine
In medicinal chemistry, Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydropyrimidinone moiety can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The piperidine ring provides additional binding interactions, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate: can be compared with other benzoate esters and piperidine derivatives.
4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl derivatives: These compounds share the dihydropyrimidinone moiety and can exhibit similar biological activities.
Piperidine-based compounds: These compounds are known for their diverse pharmacological properties and can serve as useful comparisons.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple biological targets and undergo a variety of chemical reactions. This makes it a versatile compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-12-11-16(24)22-19(20-12)23-9-7-15(8-10-23)21-17(25)13-3-5-14(6-4-13)18(26)27-2/h3-6,11,15H,7-10H2,1-2H3,(H,21,25)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUXFHURHDZMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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